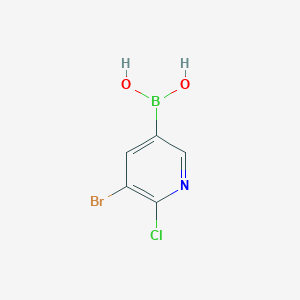
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride typically involves multistep reactions. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Other methods involve nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in analytical chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and its role as an anti-HIV agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s anti-HIV activity is linked to its interference with viral replication mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydro-1,8-naphthyridine
- 2-P-Tolyl-4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine
Uniqueness
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride stands out due to its unique fusion of two pyridine rings and its specific functional groups, which confer distinct pharmacological properties. Its ability to act as a ligand and its diverse biological activities make it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C8H12Cl2N2O |
|---|---|
Peso molecular |
223.10 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H |
Clave InChI |
VLJCERXZDODRRL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=CNC2=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)









![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
